1-[(2,5-dibromophenyl)methyl]-1H-indole
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Overview
Description
1-[(2,5-dibromophenyl)methyl]-1H-indole is a synthetic compound belonging to the class of N-substituted indoles. It has a molecular formula of C16H11Br2N and a molecular weight of 365.07 g/mol . This compound is characterized by the presence of two bromine atoms on the phenyl ring and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl chloride with indole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding phenylmethylindole.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenylmethylindole.
Scientific Research Applications
1-[(2,5-dibromophenyl)methyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its functionalization. For instance, indole derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to their diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid: Similar structure with an additional carboxylic acid group at the 3-position of the indole ring.
2,5-dibromophenylboronic acid: Contains the same dibromophenyl moiety but with a boronic acid group instead of the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and an indole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
2551117-62-3 |
---|---|
Molecular Formula |
C15H11Br2N |
Molecular Weight |
365.1 |
Purity |
95 |
Origin of Product |
United States |
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